molecular formula C18H16N6O5S2 B2433607 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 898436-39-0

2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2433607
CAS RN: 898436-39-0
M. Wt: 460.48
InChI Key: DANXCAUIQOBUFT-UHFFFAOYSA-N
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Description

The compound “2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole ring and a urea linkage . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents .

Scientific Research Applications

Scientific Research Applications of Chemically Similar Compounds

  • Drug Design and Development : Compounds with complex structures similar to the one you mentioned are often explored for their potential in drug design and development. Researchers investigate these compounds for their pharmacological properties, including their ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new medications for various diseases (Zanos et al., 2018).

  • Chemical Synthesis : The synthesis of such compounds provides insights into chemical reactions and methodologies that can be applied to produce a wide range of chemical entities. This research is fundamental to medicinal chemistry and the development of new synthetic routes for complex molecules (Juma, Joseph, & David, 2015).

  • Biological Activity Testing : The biological activity of these compounds is tested in various in vitro and in vivo models to determine their therapeutic potential. This includes evaluating their efficacy in disease models, determining their safety profile, and understanding their mechanism of action (Langley & Heel, 1988).

  • Environmental Impact : Research into the environmental impact of chemical compounds, including their biodegradability, toxicity, and effects on ecosystems, is crucial. This area of research helps in assessing the ecological safety of chemical compounds used in various industries (Igwegbe et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiadiazole derivatives have been found to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

Thiadiazole derivatives, like the compound , are a topic of ongoing research due to their potential as therapeutic agents . Future research will likely continue to explore the synthesis of new derivatives and their biological activities.

properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O5S2/c1-29-14-7-5-11(6-8-14)20-16(26)21-17-22-23-18(31-17)30-10-15(25)19-12-3-2-4-13(9-12)24(27)28/h2-9H,10H2,1H3,(H,19,25)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANXCAUIQOBUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

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